1-(4-chlorobenzoyl)-4-methylpiperidine
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Overview
Description
1-(4-chlorobenzoyl)-4-methylpiperidine is an organic compound that belongs to the class of piperidine derivatives It is characterized by the presence of a 4-chlorobenzoyl group attached to a 4-methylpiperidine ring
Mechanism of Action
Target of Action
Compounds with similar structures, such as 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1h-indol-3-yl]-n-[(1s)-1-(hydroxymethyl)propyl]acetamide, have been shown to targetProstaglandin G/H synthase 1 . This enzyme plays a crucial role in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.
Biochemical Pathways
Related compounds have been shown to interfere with thecyclooxygenase pathway , which is responsible for the production of prostaglandins from arachidonic acid. By inhibiting this pathway, the compound could potentially reduce the production of prostaglandins, thereby alleviating inflammation and pain.
Pharmacokinetics
Similar compounds like 4-chlorobenzoyl chloride have been reported to have a boiling point of 102-104 °c/11 mmhg and a density of 1365 g/mL at 20 °C . These properties could influence the compound’s bioavailability and distribution within the body.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorobenzoyl)-4-methylpiperidine typically involves the acylation of 4-methylpiperidine with 4-chlorobenzoyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorobenzoyl)-4-methylpiperidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzoyl group can be substituted with other nucleophiles, such as amines or thiols.
Reduction Reactions: The carbonyl group in the benzoyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methyl group on the piperidine ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), mild heating
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether, tetrahydrofuran), low temperatures
Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., water, acetone), room temperature to reflux
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used
Reduction: 1-(4-chlorobenzyl)-4-methylpiperidine
Oxidation: 1-(4-chlorobenzoyl)-4-carboxypiperidine
Scientific Research Applications
1-(4-chlorobenzoyl)-4-methylpiperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-chlorobenzoyl)-4-phenylpiperidine
- 1-(4-chlorobenzoyl)-4-ethylpiperidine
- 1-(4-chlorobenzoyl)-4-isopropylpiperidine
Uniqueness
1-(4-chlorobenzoyl)-4-methylpiperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for further study and development.
Properties
IUPAC Name |
(4-chlorophenyl)-(4-methylpiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO/c1-10-6-8-15(9-7-10)13(16)11-2-4-12(14)5-3-11/h2-5,10H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCCVBEBLQYNZHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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